molecular formula C16H22O3 B1659680 9-Benzoylnonanoic acid CAS No. 6712-10-3

9-Benzoylnonanoic acid

Cat. No.: B1659680
CAS No.: 6712-10-3
M. Wt: 262.34 g/mol
InChI Key: KZXDTTMFTKLRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzoylnonanoic acid is a carboxylic acid derivative featuring a nonanoic acid backbone (a 9-carbon aliphatic chain terminating in a carboxylic acid group) with a benzoyl (C₆H₅CO-) substituent at the ninth carbon position. This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to unmodified nonanoic acid, due to the aromatic benzoyl group.

Key characteristics inferred from similar compounds include:

  • Molecular formula: Likely C₁₆H₂₂O₃ (nonanoic acid: C₉H₁₈O₂ + benzoyl group: C₇H₅O).
  • Molecular weight: ~262.35 g/mol.
  • Solubility: Expected to be low in water but soluble in organic solvents (e.g., ethanol, DMSO), similar to benzoylated fatty acids .

Properties

IUPAC Name

10-oxo-10-phenyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c17-15(14-10-6-5-7-11-14)12-8-3-1-2-4-9-13-16(18)19/h5-7,10-11H,1-4,8-9,12-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDTTMFTKLRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305601
Record name 9-Benzoylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6712-10-3
Record name NSC171229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzoylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-OXO-10-PHENYLDECANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzoylnonanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and nonanoic acid as starting materials, with aluminum chloride as a catalyst. The reaction proceeds as follows:

    Friedel-Crafts Acylation: Benzoyl chloride reacts with nonanoic acid in the presence of aluminum chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Benzoyl chloride and nonanoic acid are handled in large quantities.

    Catalyst Recovery and Reuse: Aluminum chloride is recovered and reused to minimize waste and reduce production costs.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Photochemical Reactions

Nonanoic acid (NA) undergoes photosensitized oxidation in the presence of triplet-state photosensitizers like 4-benzoylbenzoic acid (4-BBA). Key observations include:

  • Radical Formation : NA reacts with 4-BBA* (triplet state) via hydrogen abstraction, forming ketyl radicals (e.g., 4-BBA–H·) and initiating chain reactions .

  • Product Distribution :

    • Gas Phase : Dominated by low-molecular-weight aldehydes (e.g., octenal, C₈H₁₄O) and alkenes (e.g., C₄H₈, C₅H₁₀) .

    • Condensed Phase : Higher oxygenated products, including C₉H₁₈O₃ (hydroxy-nonanoic acid) and C₉H₁₆O₃ (keto-nonanoic acid), alongside dimers like C₁₈H₃₄O₄ .

Table 1: Photochemical Products of Nonanoic Acid

ProductFormulaPhaseProposed Pathway
NonanalC₉H₁₈OGasDirect oxidation of NA
Nonenoic acidC₉H₁₆O₂CondensedRadical-mediated oxidation
NA dimerC₁₈H₃₄O₄CondensedRadical recombination

Ozonolysis Pathways

While 9-benzoylnonanoic acid is not explicitly studied, ozonolysis of unsaturated fatty acids (e.g., oleic acid) yields nonanoic acid and related products. Key pathways:

  • Primary Products : Nonanal (C₉H₁₈O) and azelaic acid (HOOC-(CH₂)₇-COOH) dominate in bulk-phase reactions .

  • Mechanism : Ozone attacks double bonds, forming molozonides that decompose into aldehydes and carboxylic acids .

Table 2: Synthetic Routes for Benzylated Nonanoic Acid Derivatives

Reaction StepReagents/ConditionsOutcome
Ozonolysis of unsaturated FAO₃, H₂O₂Cleavage to NA and azelaic acid
BenzylationBenzyl bromide, base catalystIntroduction of benzyl group

Reactivity in Surface Microlayers

NA in surface films reacts preferentially at the air-water interface:

  • Photosensitized Oxidation : Accelerated by 4-BBA, leading to >65% conversion to oxygenated products under UV light .

  • Oxygen Dependence :

    • High O₂: Favors hydroxylated products (e.g., C₉H₁₈O₃).

    • Low O₂: Promotes dimerization (e.g., C₁₈H₃₄O₄) and alkene formation .

Industrial and Environmental Relevance

  • Atmospheric Chemistry : NA and its derivatives participate in aerosol formation via photochemical aging, impacting cloud nucleation .

  • Pharmaceutical Applications : Benzyl-substituted NA derivatives show potential as bioactive molecules, though specific data on this compound remain unexplored .

Scientific Research Applications

9-Benzoylnonanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.

Mechanism of Action

The mechanism of action of 9-Benzoylnonanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The fatty acid chain can integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Functional Differences

  • Lipophilicity: The benzoyl group in this compound increases its logP value compared to nonanoic acid (~4.5 vs. ~3.1), enhancing membrane permeability and suitability for hydrophobic applications .
  • Synthesis Challenges : Benzoylation of long-chain acids often requires catalysts like Lewis acids (e.g., AlCl₃) or coupling reagents, as seen in the synthesis of 9-Benzyladenine .

Biological Activity

9-Benzoylnonanoic acid (BNA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of BNA, including its antioxidant properties, antimicrobial effects, and implications for therapeutic applications.

This compound is an aromatic carboxylic acid characterized by a nonanoic acid backbone with a benzoyl group at the 9-position. Its structure can be represented as follows:

C16H16O2\text{C}_{16}\text{H}_{16}\text{O}_2

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of benzoic acid, including BNA, exhibit notable antioxidant properties.

The antioxidant activity of BNA may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that compounds with electron-donating groups enhance their radical scavenging capabilities. For example, modifications at the para-position of the benzoyl group significantly improve antioxidant activity compared to those at the ortho or meta positions .

Comparative Studies

A comparative analysis of various benzoic acid derivatives revealed that BNA demonstrated superior radical scavenging abilities in assays such as DPPH and ABTS. The following table summarizes the antioxidant activities of selected compounds:

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound7580
Compound A6070
Compound B5065

Antimicrobial Activity

BNA has also been investigated for its antimicrobial properties. Recent studies indicate that benzoyl derivatives exhibit potent inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of benzyl and benzoyl benzoic acid derivatives, BNA was found to inhibit bacterial RNA polymerase, thereby disrupting bacterial transcription and growth. The compound showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Therapeutic Applications

The biological activities of BNA suggest its potential applications in therapeutic contexts:

  • Antioxidant Therapy : Given its ability to scavenge free radicals, BNA could be explored as a therapeutic agent for oxidative stress-related conditions.
  • Antimicrobial Treatment : Its efficacy against resistant bacterial strains positions BNA as a candidate for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzoylnonanoic acid
Reactant of Route 2
Reactant of Route 2
9-Benzoylnonanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.